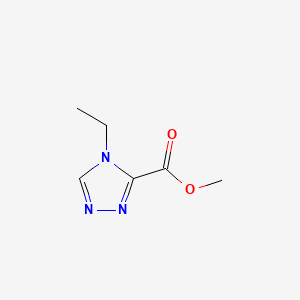
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid, also known as 4-methyl-5,6-dihydropyran-3-carboxylic acid or 4-methyl-5,6-dihydropyran-3-carboxylic acid, is an organic acid found in various plants and fungi. It is a naturally occurring compound that has been studied extensively for its potential use in the synthesis of various compounds and for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid has been studied extensively for its potential use in the synthesis of various compounds. It has been used in the synthesis of drugs, such as the anti-depressant fluoxetine, as well as in the synthesis of other compounds, such as polysaccharides. Additionally, 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes.
Wirkmechanismus
The mechanism of action of 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid is believed to act as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid has been studied for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid has been shown to possess immunomodulatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid in laboratory experiments include its relatively low cost and its high purity. Additionally, 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid is a stable compound and is not prone to decomposition. The main limitation of using 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid in laboratory experiments is its relatively low solubility in water.
Zukünftige Richtungen
For 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid include further research into its potential applications in the synthesis of various compounds and its potential use in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid is needed in order to better understand its mechanism of action. Finally, further research into the advantages and limitations of using 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid in laboratory experiments is needed in order to optimize its use in such experiments.
Synthesemethoden
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid can be synthesized in various ways. One method involves the reaction of 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid with a base such as sodium hydroxide. This reaction results in the formation of a salt, which can then be isolated and purified. Another method involves the reaction of 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid with an acid such as hydrochloric acid. This reaction results in the formation of a salt, which can then be isolated and purified.
Eigenschaften
IUPAC Name |
4-methyl-3,6-dihydro-2H-pyran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-2-3-10-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKIUSMKPCGAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(COCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B6610891.png)

![6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B6610913.png)


![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)





